An In-depth Technical Guide to 2-{[(4-Chlorophenyl)amino]methyl}phenol
An In-depth Technical Guide to 2-{[(4-Chlorophenyl)amino]methyl}phenol
Abstract
This technical guide provides a comprehensive overview of 2-{[(4-Chlorophenyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the existing research on its biological activities and potential mechanisms of action, positioning it as a scaffold for further investigation. Detailed experimental protocols for its synthesis, characterization, and evaluation are provided to empower researchers in their scientific endeavors.
Introduction: A Molecule of Latent Potential
2-{[(4-Chlorophenyl)amino]methyl}phenol, with the chemical formula C₁₃H₁₂ClNO, is an organic compound that merges a phenol group with a 4-chloroaniline moiety through a methylene bridge.[1][2] Phenolic compounds are a cornerstone in drug discovery, exhibiting a wide array of biological activities including antimicrobial, antioxidant, and anti-cancer properties.[3][4] The incorporation of a halogenated phenyl ring, in this case, 4-chlorophenyl, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[5]
While direct, extensive research on the biological applications of 2-{[(4-Chlorophenyl)amino]methyl}phenol is still emerging, its structural motifs are present in molecules with demonstrated bioactivity.[6][7] For instance, related aminophenol derivatives have shown promise as inhibitors of cell growth and inducers of apoptosis.[7] Additionally, organic amino compounds are being investigated for their applications as phase transition dielectric materials in memory storage.[1] This guide aims to consolidate the current knowledge on this compound and provide a framework for future research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [1][2] |
| Molecular Weight | 233.69 g/mol | [1][8] |
| CAS Number | 7193-94-4 | [8] |
| Appearance | Colorless, block-shaped crystals | [1] |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in water/ethanol mixtures | [1] |
Structural Analysis
X-ray crystallography has provided significant insights into the three-dimensional structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol. The key finding is that the two benzene rings (the phenol and the 4-chlorophenyl) are not planar with respect to each other; instead, they are twisted by a dihedral angle of 68.60°.[1] This non-planar conformation can have significant implications for how the molecule interacts with biological targets, as it dictates the spatial arrangement of its functional groups.
Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, the hydroxyl group's hydrogen atom forms a hydrogen bond with the amino group's nitrogen atom of an adjacent molecule (O—H⋯N), and the amino group's hydrogen atom bonds with the hydroxyl group's oxygen atom of another neighboring molecule (N—H⋯O).[1] These interactions result in the formation of R₄⁴(8) loops, which are characteristic ring motifs in crystal engineering.[1]
Synthesis and Characterization
The availability of pure, well-characterized material is a prerequisite for any meaningful biological or material science investigation.
Synthesis Pathway: The Mannich Reaction
While many suppliers offer this compound commercially, understanding its synthesis is crucial for derivatization and optimization studies. A common and efficient method for preparing such aminomethylated phenols is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but it can be adapted for phenols.
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol can be conceptually broken down into the condensation of three key components: phenol, formaldehyde, and 4-chloroaniline.
Caption: Conceptual workflow for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Step-by-Step Protocol:
-
Formation of the Electrophile: In a suitable solvent like ethanol, equimolar amounts of 4-chloroaniline and formaldehyde are mixed at room temperature. This leads to the formation of an electrophilic iminium ion (Schiff base).
-
Nucleophilic Attack: Phenol is added to the reaction mixture. The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. The substitution occurs preferentially at the ortho position due to the directing effect of the hydroxyl group.
-
Work-up and Purification: The reaction is typically stirred for several hours. Upon completion, the solvent may be removed under reduced pressure. The crude product is then purified, often by recrystallization from a solvent system like an ethanol/water mixture, to yield the final product as colorless crystals.[1]
Causality Insight: The choice of an alcohol-water solvent system for recrystallization is strategic. The compound is soluble in the hot mixture, but as it cools, the polarity of the solvent system increases, causing the less polar product to precipitate out, leaving more polar impurities behind in the solution.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons from both rings (likely complex multiplets).- A singlet for the methylene (-CH₂) bridge protons.- A broad singlet for the amino (-NH) proton.- A broad singlet for the phenolic (-OH) proton. |
| ¹³C NMR | - Distinct signals for the 13 carbon atoms.- A signal for the methylene carbon.- Multiple signals in the aromatic region (110-160 ppm). |
| FT-IR | - Broad O-H stretch (~3200-3600 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic).- C=C aromatic ring stretches (~1450-1600 cm⁻¹).- C-N and C-O stretches.- C-Cl stretch (~700-800 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z ≈ 233.7, along with an M+2 peak of about one-third the intensity, characteristic of a single chlorine atom. |
| HPLC | - A single sharp peak under optimized conditions, indicating purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[9][10][11] |
Expert Insight: When analyzing the proton NMR, the chemical shifts of the aromatic protons can provide clues about the electronic environment. The protons ortho and para to the electron-donating -OH and -NH groups will typically be shifted upfield (to a lower ppm value) compared to those on the electron-withdrawn chloro-substituted ring.[12][13][14]
Potential Biological Activity and Mechanism of Action
The therapeutic potential of a compound is defined by its biological activity and the underlying mechanism through which it exerts its effects.
Postulated Biological Effects
While specific studies on 2-{[(4-Chlorophenyl)amino]methyl}phenol are limited, the activities of its constituent moieties—phenol and 4-chloroaniline—provide a strong basis for postulating its potential biological profile.
-
Antimicrobial Activity: Phenols and their derivatives are well-known antiseptics and disinfectants.[3][15] Their mechanism often involves the disruption of microbial cell membranes and the denaturation of essential proteins.[15] The presence of the lipophilic chlorophenyl group could enhance the compound's ability to penetrate bacterial cell walls, potentially leading to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][16]
-
Anticancer Activity: Many phenolic and aminophenol compounds exhibit cytotoxic effects on cancer cell lines.[7] For instance, p-methylaminophenol, a structural relative, is a potent inhibitor of cell growth and an inducer of apoptosis in HL60 leukemia cells.[7] The mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, or interaction with key cellular pathways.
Hypothetical Mechanism of Action: Membrane Disruption
A plausible mechanism of action, particularly for antimicrobial effects, is the disruption of the cell membrane's integrity. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of bacterial or fungal cells.
Caption: Hypothetical mechanism for antimicrobial action via membrane disruption.
This intercalation disrupts the ordered structure of the membrane lipids, increasing its permeability.[15] This leads to the leakage of essential intracellular components, such as ions (K⁺) and ATP, disrupting the proton motive force and ultimately leading to cell death.
Key Experimental Protocols
To facilitate further research, this section provides detailed, self-validating protocols for the analysis and biological evaluation of the title compound.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a robust method for determining the purity of a synthesized batch of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Objective: To separate and quantify the target compound from potential impurities.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Sample of 2-{[(4-Chlorophenyl)amino]methyl}phenol
-
Class A volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute this solution to create working standards (e.g., 100 µg/mL).
-
HPLC System Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 280 nm, as phenols typically absorb at this wavelength.[9]
-
Set the injection volume to 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared standard solution.
-
-
Data Interpretation: A pure sample should yield a single major peak with a consistent retention time. Purity can be calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare Compound Stock: Dissolve the compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Grow a bacterial strain (e.g., S. aureus or E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to each well. Add a small volume (e.g., 2 µL) of the compound stock to the first well and serially dilute it across the plate. This creates a range of concentrations.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Safety and Toxicology
As a derivative of chlorophenol, 2-{[(4-Chlorophenyl)amino]methyl}phenol should be handled with appropriate care. Chlorophenols are known to be toxic and can be persistent environmental pollutants.[17]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Exposure: Exposure can occur through inhalation, skin contact, or ingestion.[17] Acute exposure may cause irritation to the skin, eyes, and respiratory tract.
-
Toxicity: While specific data for this compound is lacking, related chlorophenols are classified as probable carcinogens and can act as endocrine disruptors.[17] Long-term exposure should be avoided. The U.S. Environmental Protection Agency (EPA) has classified several chlorophenols as priority pollutants.[17]
Conclusion and Future Directions
2-{[(4-Chlorophenyl)amino]methyl}phenol is a structurally interesting molecule that stands at the intersection of medicinal chemistry and material science. Its synthesis is straightforward, and its characterization can be achieved using standard analytical techniques. Based on its structural components, it holds promise for further investigation, particularly in the realms of antimicrobial and anticancer research.
Future work should focus on:
-
Systematic Biological Screening: Evaluating the compound against a broad panel of bacterial, fungal, and cancer cell lines to definitively establish its biological activity profile.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind any observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the phenolic and chlorophenyl rings to optimize potency and reduce potential toxicity.
-
Toxicological Evaluation: Conducting formal toxicological studies to determine its safety profile for any potential therapeutic application.
This guide provides the foundational knowledge and protocols necessary to embark on these exciting avenues of research.
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